2-(1H-indol-1-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
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Overview
Description
2-(1H-indol-1-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a complex organic compound that features both indole and imidazo[1,2-a]pyridine moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide typically involves multi-step reactions. One common approach is the condensation reaction between an indole derivative and an imidazo[1,2-a]pyridine derivative. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene. The reaction temperature is usually maintained between 80-120°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole or imidazo[1,2-a]pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1H-indol-1-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indol-2-yl)acetic acid ethyl ester
- 2-(1H-indol-3-yl)acetamide
- 2-(1H-indol-1-yl)ethanamine
Uniqueness
Compared to similar compounds, 2-(1H-indol-1-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide stands out due to its dual indole and imidazo[1,2-a]pyridine structure. This unique combination enhances its potential biological activity and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-indol-1-yl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O/c1-17-7-6-13-28-15-21(26-24(17)28)19-9-3-4-10-20(19)25-23(29)16-27-14-12-18-8-2-5-11-22(18)27/h2-15H,16H2,1H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVVKZFYYUKVJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)CN4C=CC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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